2-(5-BROMO-2-METHOXYPHENYL)-3-(4-BUTOXYBENZENESULFONYL)-1,3-THIAZOLIDINE
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Description
2-(5-BROMO-2-METHOXYPHENYL)-3-(4-BUTOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is a useful research compound. Its molecular formula is C20H24BrNO4S2 and its molecular weight is 486.44. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Potential
The compound 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, a derivative of bromophenol and thiazolidine, has been researched for its potential in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) on a related zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups (including a bromo-methoxyphenyl component) demonstrated significant potential for use in Type II photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Another area of research for this compound is its anticonvulsant properties. Siddiqui, Arshad, Khan, and Ahsan (2010) studied a series of 4-thiazolidinones bearing a sulfonamide group, which were synthesized using various 5-bromo-2-methoxy compounds. These compounds showed significant anticonvulsant activity in animal models, suggesting potential therapeutic applications (Siddiqui et al., 2010).
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives, including compounds similar to 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, have also been explored. Gouda, Berghot, Shoeib, and Khalil (2010) synthesized various thiazolidin-4-one derivatives and evaluated their antimicrobial activity, finding some compounds exhibited promising results (Gouda et al., 2010).
Antiproliferative Activity
Research by Chandrappa et al. (2008) on a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives (which share structural similarities with the compound ) demonstrated significant antiproliferative activity against various human cancer cell lines. This indicates potential use in cancer therapy (Chandrappa et al., 2008).
Thromboxane A2 Receptor Antagonist Activity
Additionally, thiazolidine derivatives have been investigated for their potential as thromboxane A2 receptor antagonists. Sato et al. (1994) synthesized and evaluated various 3-benzoyl or 3-phenylsulfonyl-2-substituted thiazolidine derivatives for this purpose, finding some compounds showed promising activity (Sato et al., 1994).
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-butoxyphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4S2/c1-3-4-12-26-16-6-8-17(9-7-16)28(23,24)22-11-13-27-20(22)18-14-15(21)5-10-19(18)25-2/h5-10,14,20H,3-4,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJVYZNDKEBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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